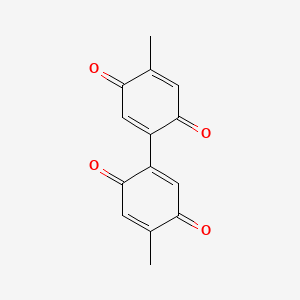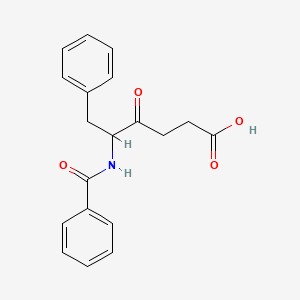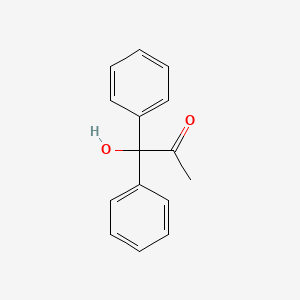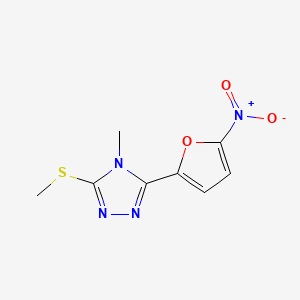
N-Allyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Allyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide: is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions, typically using acetic anhydride or acetyl chloride.
Allylation: The final step involves the allylation of the nitrogen atom, which can be achieved using allyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the quinoline core can be reduced to form a hydroquinoline derivative.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-Allyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. Its quinoline core is known to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases like malaria and cancer.
Medicine
In medicine, research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for therapeutic applications.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of N-Allyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the hydroxy and acetamide groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
2-Hydroxyquinoline: Similar structure but lacks the acetamide moiety.
N-Allyl-2-quinolinone: Similar but lacks the hydroxy group.
Uniqueness
N-Allyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the allyl group enhances its reactivity, while the hydroxy and acetamide groups provide additional sites for interaction with biological targets.
属性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC 名称 |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C14H14N2O3/c1-2-7-15-12(17)8-10-13(18)9-5-3-4-6-11(9)16-14(10)19/h2-6H,1,7-8H2,(H,15,17)(H2,16,18,19) |
InChI 键 |
DCFMPLOWUXSFQB-UHFFFAOYSA-N |
规范 SMILES |
C=CCNC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B12001512.png)




![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001551.png)



![ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B12001590.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001591.png)
![Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12001598.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001603.png)
